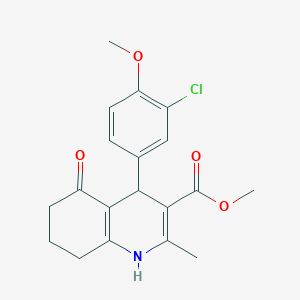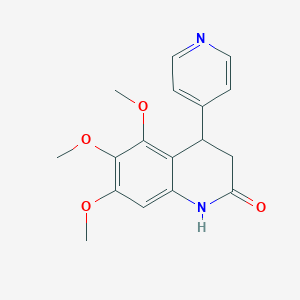![molecular formula C17H17NO4 B4434653 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4434653.png)
2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid
説明
2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid, also known as tranexamic acid, is a synthetic derivative of the amino acid lysine. It is commonly used in medical applications to prevent excessive bleeding during surgeries and to treat conditions like menorrhagia and angioedema. Tranexamic acid works by inhibiting the breakdown of blood clots, thereby reducing the risk of bleeding. In recent years, there has been increasing interest in the potential therapeutic applications of tranexamic acid in other areas of medicine, such as trauma, stroke, and cancer.
作用機序
Tranexamic acid works by inhibiting the activity of plasmin, an enzyme that breaks down blood clots. By preventing the breakdown of clots, 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid helps to maintain hemostasis and reduce the risk of bleeding. Additionally, 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid may have anti-inflammatory properties that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Tranexamic acid is rapidly absorbed into the bloodstream and has a half-life of approximately 2 hours. It is primarily excreted through the kidneys. In addition to its hemostatic effects, 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid has been shown to have anti-inflammatory and antioxidant properties. It may also have neuroprotective effects in the context of stroke.
実験室実験の利点と制限
Tranexamic acid is a relatively inexpensive and widely available compound that can be synthesized in a laboratory setting. It has been extensively studied for its hemostatic properties, and its mechanism of action is well understood. However, there are some limitations to its use in laboratory experiments. For example, 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid can interfere with the activity of other enzymes besides plasmin, which can complicate its effects. Additionally, its short half-life and rapid clearance from the body can make it difficult to maintain therapeutic levels in vivo.
将来の方向性
There are many potential future directions for research on 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid. Some areas of interest include:
- Investigating its potential as a treatment for traumatic brain injury
- Exploring its effects on the immune system and inflammation
- Studying its potential as an adjuvant therapy for cancer
- Investigating its effects on coagulation in patients with liver disease
- Examining its potential as a treatment for postpartum hemorrhage
Overall, 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its effects and potential uses in medicine.
科学的研究の応用
Tranexamic acid has been extensively studied for its hemostatic properties, particularly in the context of surgical procedures. However, recent research has also explored its potential therapeutic applications in other areas of medicine. For example, studies have shown that 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid can reduce the risk of death from traumatic injury by preventing hemorrhage. It has also been investigated as a potential treatment for stroke, as it may help to reduce brain damage by preventing the breakdown of blood clots. Additionally, there is growing interest in the use of 2-hydroxy-5-[(2-phenylbutanoyl)amino]benzoic acid acid as an adjuvant therapy for cancer, as it may help to reduce the risk of metastasis.
特性
IUPAC Name |
2-hydroxy-5-(2-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-13(11-6-4-3-5-7-11)16(20)18-12-8-9-15(19)14(10-12)17(21)22/h3-10,13,19H,2H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMMCOAGVAHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434570.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)
![4-(1-piperidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4434598.png)
![methyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4434600.png)

![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)

![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2-thiomorpholinyl)acetamide](/img/structure/B4434645.png)
![2-[3-(4-ethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434649.png)
![2-(1-(3-phenylpropyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4434659.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N,N-diisopropylacetamide](/img/structure/B4434670.png)